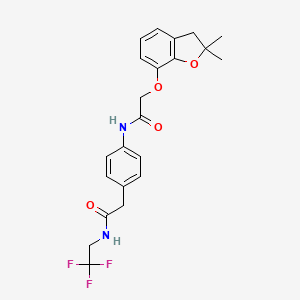

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl ether group and a trifluoroethylamino-substituted phenyl moiety. The acetamide linkage (-NHCO-) is a critical pharmacophore found in many therapeutic agents, enabling hydrogen bonding with biological targets .

Properties

IUPAC Name |

2-[4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N2O4/c1-21(2)11-15-4-3-5-17(20(15)31-21)30-12-19(29)27-16-8-6-14(7-9-16)10-18(28)26-13-22(23,24)25/h3-9H,10-13H2,1-2H3,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPHLQFJDBQKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its intricate structure combines a benzofuran moiety with an acetamide functional group, suggesting possible interactions with various biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H23F3N2O4 |

| Molecular Weight | 397.41 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Not Provided] |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate pathways involved in cancer cell proliferation and apoptosis. The compound's structure allows it to potentially inhibit key enzymes or receptors involved in these processes.

- Enzyme Inhibition : The presence of the acetamide group indicates that it may act as an inhibitor for enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Receptor Modulation : The benzofuran moiety may facilitate binding to various receptors, potentially impacting signaling pathways related to cancer progression.

Biological Activity Studies

Research has indicated several promising biological activities for this compound:

Anticancer Activity

In vitro studies have shown that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Proliferation Inhibition : Compounds similar to this structure have demonstrated low micromolar activity against prostate cancer PC-3 cells and leukemia K562 cells .

Mechanistic Insights

The mechanism by which this compound exerts its effects may involve:

- Tubulin Polymerization Inhibition : Similar compounds have been reported to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

Case Studies

- Prostate Cancer Model : In a study involving PC-3 xenografts in mice, compounds structurally related to the target molecule showed significant tumor reduction without apparent toxicity .

- Leukemia Models : In zebrafish models of leukemia, similar compounds exhibited minimal toxicity while effectively reducing leukemic cell populations .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The introduction of the benzofuran and acetamide functionalities may enhance the interaction with biological targets involved in tumor growth and proliferation .

- Neuroprotective Properties :

- Antimicrobial Effects :

Synthesis and Derivation

The synthesis of this compound typically involves multi-step organic reactions starting from 2,2-dimethyl-2,3-dihydrobenzofuran. Key synthetic routes include:

- Formation of the Benzofuran Ether : This involves the reaction of the benzofuran derivative with appropriate alkylating agents.

- Acetamide Formation : The final step usually includes the acylation of an amine with an acetic acid derivative under controlled conditions to ensure high yield.

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated a series of benzofuran derivatives for their cytotoxicity against human cancer cell lines, revealing that modifications at the nitrogen atom significantly enhanced activity compared to unmodified analogs. This suggests that our compound may exhibit similar or enhanced effects due to its unique structure .

- Neuroprotective Study :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous acetamide derivatives:

Key Observations:

Structural Diversity in Acetamide Derivatives: The target compound’s dihydrobenzofuran ether distinguishes it from pesticidal chloroacetamides (e.g., alachlor ) and peptide-like derivatives in pharmacopeial candidates . Its trifluoroethyl group may confer enhanced blood-brain barrier penetration compared to non-fluorinated analogs. Compared to the N-(o-tolyl) analog , the trifluoroethylamino group in the target compound likely alters electronic properties and binding affinity due to fluorine’s electronegativity.

Functional Implications :

- Bioactivity : Compounds with bicyclic cores (e.g., ’s derivatives) exhibit anti-inflammatory activity, suggesting the dihydrobenzofuran group in the target compound may similarly modulate inflammatory pathways .

- Metabolic Stability : The trifluoroethyl group may reduce oxidative metabolism, extending half-life compared to methyl or methoxy substituents in alachlor .

Synthetic Challenges: The trifluoroethylamino moiety requires specialized fluorination steps, increasing synthetic complexity compared to simpler analogs like the N-(o-tolyl) derivative .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution and amide coupling. For example, a related acetamide derivative was synthesized via sequential additions of acetyl chloride under basic conditions (Na₂CO₃ in CH₂Cl₂), followed by purification via silica gel chromatography and recrystallization from ethyl acetate . Key parameters include stoichiometric ratios (e.g., 1:3 molar ratio of substrate to acetyl chloride), reaction times (3–24 hours), and temperature control (room temperature). Monitoring via TLC and characterization by ESI/APCI(+) mass spectrometry ensures product integrity.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodology : Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For instance, in a structurally similar compound, ¹H NMR (300 MHz, CDCl₃) resolved aromatic protons (δ 7.39 ppm, doublet) and trifluoroethyl signals (δ 3.31 ppm, multiplet), while ¹³C NMR confirmed carbonyl carbons (δ 169.8–168.0 ppm) . HRMS (e.g., [M+Na]⁺ at m/z 369) provides molecular formula validation.

Q. What solvent systems are suitable for solubility testing, and how does polarity affect crystallization?

- Methodology : Screen solvents like CH₂Cl₂, ethyl acetate, and methanol using gradient elution (e.g., 0–8% MeOH in CH₂Cl₂). Polar solvents (e.g., MeOH) enhance solubility but may require anti-solvent addition (e.g., hexane) for crystallization. For a related dihydrobenzofuran derivative, recrystallization from ethyl acetate yielded pure crystals .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation or hydrogen bonding patterns?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement. For example, a dihydrobenzofuran-acetamide analog was crystallized in a monoclinic system (space group P2₁/c), revealing dihedral angles between aromatic rings (e.g., 85.2°) and intermolecular hydrogen bonds (N–H···O, 2.89 Å) . SHELXL refinement parameters (e.g., R₁ < 0.05) ensure accuracy .

Q. What computational approaches predict reaction pathways or electronic properties for this compound?

- Methodology : Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to model reaction intermediates and transition states. For instance, ICReDD’s workflow integrates reaction path searches with experimental data to optimize conditions (e.g., solvent effects, catalyst loading) . Molecular electrostatic potential (MEP) maps can highlight electrophilic sites (e.g., carbonyl groups) for functionalization.

Q. How do structural modifications (e.g., trifluoroethyl vs. methyl groups) impact bioactivity or stability?

- Methodology : Comparative SAR studies via analogues. Replace the trifluoroethyl group with methyl or ethyl groups and assess stability (HPLC monitoring) and bioactivity (e.g., enzyme inhibition assays). A related morpholinone-acetamide showed enhanced metabolic stability when bulky substituents (e.g., isopropylphenyl) were introduced .

Q. What strategies mitigate challenges in resolving enantiomers or diastereomers during synthesis?

- Methodology : Chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis. For a pyridopyrimidinone-acetamide, enantiomeric excess (ee > 98%) was achieved using (R)-BINAP ligands in palladium-catalyzed couplings . Dynamic kinetic resolution (DKR) may also apply for racemic intermediates.

Data Contradictions & Validation

- Synthetic Yields : Reported yields for analogous compounds vary (e.g., 58% vs. 35%) due to purification methods (chromatography vs. recrystallization) . Validate via reproducibility across labs.

- Crystallographic Data : Discrepancies in hydrogen bond distances (e.g., 2.89 Å vs. 3.10 Å) may arise from temperature or disorder . Use high-resolution data (≤ 0.8 Å) and check for twinning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.